1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one
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Overview
Description
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone is a chemical compound with the molecular formula C22H18O3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone typically involves the condensation of appropriate benzofuran derivatives with methoxy and diphenyl substituents. The reaction conditions often include the use of strong acids or bases as catalysts, along with solvents such as dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxy-1-benzofuran-2-yl)ethanone
- 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
- 1-(3-Amino-1-benzofuran-2-yl)ethanone
Uniqueness
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both methoxy and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
54525-59-6 |
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Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(5-methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C23H18O3/c1-15(24)18-13-21-19(14-20(18)25-2)22(16-9-5-3-6-10-16)23(26-21)17-11-7-4-8-12-17/h3-14H,1-2H3 |
InChI Key |
XNALABSVPAOEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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